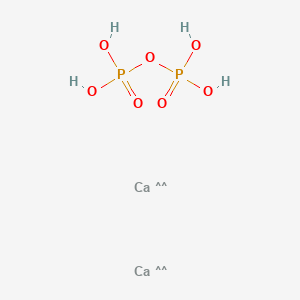
Disodium hydrate D-mannose 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hydrate D-mannose 6-phosphate is an organic compound derived from D-mannose and phosphoric acid. It is a white crystalline powder that is soluble in water and has diverse physiological roles. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium hydrate D-mannose 6-phosphate is synthesized by reacting D-mannose with phosphoric acid in the presence of sodium ions. The reaction typically involves dissolving D-mannose in water, followed by the addition of phosphoric acid and sodium hydroxide. The mixture is then subjected to crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Disodium hydrate D-mannose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways and biochemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce reduced sugar alcohols .
Scientific Research Applications
Disodium hydrate D-mannose 6-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: The compound is utilized in studies related to carbohydrate metabolism, glycosylation pathways, and cellular signaling.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in targeting lysosomal enzymes and treating metabolic disorders.
Industry: It is employed in the production of pharmaceuticals, food additives, and cosmetic products.
Mechanism of Action
The mechanism of action of disodium hydrate D-mannose 6-phosphate involves its role as a phosphorylated aldohexose. It can be converted to glucose for energy production, transformed into mannitol as an osmolyte or metabolic store, or directed to the N-glycosylation pathway. The compound also acts as a ligand for cation-dependent and cation-independent receptors, binding to mannose receptor homology domains on proteins .
Comparison with Similar Compounds
- D-glucose 6-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate dipotassium salt hydrate
Comparison: Disodium hydrate D-mannose 6-phosphate is unique due to its specific role in mannose metabolism and its involvement in glycosylation pathways. While similar compounds like D-glucose 6-phosphate and α-D-glucose 1-phosphate are also involved in carbohydrate metabolism, this compound has distinct physiological roles and binding properties .
Properties
Molecular Formula |
C6H13Na2O10P |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
disodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5+,6?;;;/m1.../s1 |
InChI Key |
UUWJZXLTPORJKW-XTAHGNKUSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)



![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)

